5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide
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Overview
Description
5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a furan ring via a carboxamide bridge, with a thiophene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide typically involves multi-step organic synthesis. One common approach includes:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Attachment of the Furan Ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate furan derivatives.
Formation of the Carboxamide Linkage: The carboxamide linkage is formed by reacting the benzimidazole-furan intermediate with a thiophene-2-carboxylic acid derivative in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and furan rings, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed on the benzimidazole moiety using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole and thiophene rings, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at 0°C to room temperature.
Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Oxidized derivatives of the thiophene and furan rings.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole and thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its benzimidazole core is known for its biological activity, including antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, 5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide is investigated for its potential therapeutic applications. It has shown promise in preliminary studies as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the furan and thiophene rings which are known for their conductive properties.
Mechanism of Action
The mechanism of action of 5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit enzymes like topoisomerases or kinases, which are crucial for DNA replication and cell division. The benzimidazole moiety can intercalate into DNA, disrupting its function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Furan Derivatives: Compounds like furosemide, a diuretic used in medicine.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid, used in organic synthesis.
Uniqueness
What sets 5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide apart is its combined structural features of benzimidazole, furan, and thiophene rings. This unique combination provides a multifaceted approach to interacting with biological targets, making it a promising candidate for drug development.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
5-(benzimidazol-1-ylmethyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c22-18(19-10-14-4-3-9-24-14)17-8-7-13(23-17)11-21-12-20-15-5-1-2-6-16(15)21/h1-9,12H,10-11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEVOBUSRJVBCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=CC=C(O3)C(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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